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molecular formula C8H17N3O B113625 3-Amino-N,N-dimethylpiperidine-1-carboxamide CAS No. 1272756-20-3

3-Amino-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B113625
M. Wt: 171.24 g/mol
InChI Key: ZSKQKQLNOZOOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04005208

Procedure details

In addition, reacting 3-phthalimidopiperidine with N,N-dimethylcarbamoyl chloride and treating the resulting 1-(N,N-dimethylcarbamoyl)-3-phthalimidopiperidine with hydrazine hydrate gives 1-(N,N-dimethylcarbamoyl)-3-aminopiperidine. Reacting this piperidine compound with 9-acetoxyxanthene by the procedure of Example 1 gives N-[1-(N,N-dimethylcarbamoyl)-3-piperidinyl]-9-xanthenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(N,N-dimethylcarbamoyl)-3-phthalimidopiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)N(C2CCCNC2)C(=O)C2=CC=CC=C12.CN(C)C(Cl)=O.[CH3:24][N:25]([CH3:45])[C:26]([N:28]1[CH2:33][CH2:32][CH2:31][CH:30]([N:34]2C(=O)C3=CC=CC=C3C2=O)[CH2:29]1)=[O:27].O.NN>>[CH3:24][N:25]([CH3:45])[C:26]([N:28]1[CH2:33][CH2:32][CH2:31][CH:30]([NH2:34])[CH2:29]1)=[O:27] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1C1CNCCC1)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Three
Name
1-(N,N-dimethylcarbamoyl)-3-phthalimidopiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)N1CC(CCC1)N1C(C=2C(C1=O)=CC=CC2)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N1CC(CCC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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